molecular formula C15H22N2O3 B13918913 Tert-butyl 4-(5-hydroxypyridin-2-YL)piperidine-1-carboxylate

Tert-butyl 4-(5-hydroxypyridin-2-YL)piperidine-1-carboxylate

Cat. No.: B13918913
M. Wt: 278.35 g/mol
InChI Key: RWHGDTZTZCQTBE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O3 It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-hydroxypyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 5-hydroxypyridine-2-carboxylic acid with tert-butyl 4-piperidone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-hydroxypyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of piperidine.

    Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a hydroxyethyl group on the phenyl ring.

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group on the phenyl ring.

Uniqueness

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperidine-1-carboxylate is unique due to the presence of both piperidine and pyridine rings in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 4-(5-hydroxypyridin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-6-11(7-9-17)13-5-4-12(18)10-16-13/h4-5,10-11,18H,6-9H2,1-3H3

InChI Key

RWHGDTZTZCQTBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)O

Origin of Product

United States

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